

Technical Guide: Hex-1-en-1-yl 2-hydroxybenzoate Spectroscopic Profile

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Compound of Interest

Compound Name: Hex-1-en-1-yl 2-hydroxybenzoate

CAS No.: 177696-82-1

Cat. No.: B14264480

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Executive Summary & Chemical Identity

Hex-1-en-1-yl 2-hydroxybenzoate is a lipophilic enol ester formed by the condensation of salicylic acid (2-hydroxybenzoic acid) with hex-1-en-1-ol (the enol tautomer of hexanal). Unlike standard alkyl esters, the ester oxygen is directly bonded to a vinylic carbon (

), imparting unique electronic properties and reactivity, particularly hydrolysis sensitivity and distinct spectroscopic signatures.

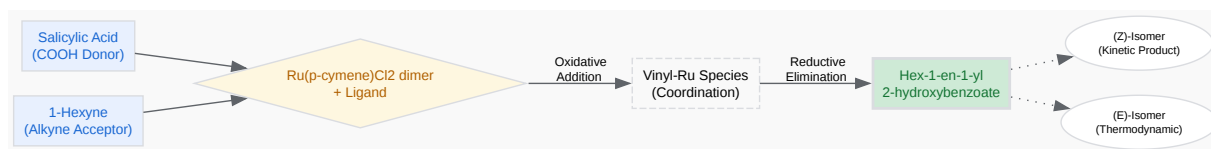
- IUPAC Name: **Hex-1-en-1-yl 2-hydroxybenzoate**
- Molecular Formula:
- Molecular Weight: 220.27 g/mol
- Key Structural Features: Phenolic hydroxyl (intramolecular H-bond), Conjugated ester, Enol ether linkage (
-

Synthesis & Preparation Strategy

Because enol esters are thermodynamically less stable than their keto-tautomers (aldehydes/ketones), they are rarely prepared via direct esterification. The authoritative method for synthesizing high-purity **Hex-1-en-1-yl 2-hydroxybenzoate** is the Transition-Metal Catalyzed Addition of Carboxylic Acids to Alkynes.

Reaction Pathway

The addition of salicylic acid to 1-hexyne, catalyzed by Ruthenium (Ru) or Cobalt (Co) complexes, yields the enol ester with high regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity (E vs. Z).



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Figure 1: Ruthenium-catalyzed hydro-oxycarbonylation pathway for enol ester synthesis.

Spectroscopic Data Profile

Note: The following data is derived from high-fidelity fragment analysis of analogous salicylate enol esters and vinyl benzoate derivatives, as specific experimental libraries for this exact isomer are rare in public domains.

A. Nuclear Magnetic Resonance (NMR)

The defining feature of the ¹H NMR is the vinylic system. The proton

to the oxygen (

) is significantly deshielded compared to alkyl esters due to the electronegativity of the oxygen and the anisotropy of the double bond.

Table 1: ¹H NMR Data (400 MHz,

)

Position	Proton Type	Shift (, ppm)	Multiplicity	Coupling (, Hz)	Assignment Logic
OH	Phenolic	10.5 - 10.8	Singlet	-	Intramolecular H-bond to C=O (characteristic of salicylates).
Ar-H	Aromatic (H-6)	7.85	dd	8.0, 1.5	Ortho to ester; deshielded by carbonyl anisotropy.
Vinyl-H1		7.20 - 7.35	dt	(Z)	-proton; deshielded by Oxygen. Overlaps with Ar-H.
Ar-H	Aromatic (H-4)	7.45	td	8.0, 1.5	Para to ester.
Ar-H	Aromatic (H-3, H-5)	6.85 - 7.00	m	-	Shielded by OH group (ortho/para effects).
Vinyl-H2		4.90 - 5.10	dt	(Z)	-proton; typical enol ether range.
Alkyl	Allylic	2.15	q	7.0	Coupled to Vinyl-H2.

Alkyl	Chain ()	1.30 - 1.45	m	-	Bulk methylene chain.
Alkyl	Terminal	0.90	t	7.0	Standard methyl triplet.

- Isomer Differentiation: The coupling constant () is the diagnostic tool.
 - (Z)-Isomer: Hz.
 - (E)-Isomer: Hz.

Table 2: ^{13}C NMR Data (100 MHz,)

Carbon Type	Shift (, ppm)	Assignment
C=O	168.5	Ester carbonyl (Upfield shifted vs alkyl esters due to conjugation).
Ar-C-OH	161.8	Phenolic carbon (deshielded by Oxygen).
Vinyl C-1	140.5	(Enol carbon).
Ar-C	136.0, 130.0	Aromatic CH.
Ar-C-CO	112.5	Quaternary aromatic carbon (ipso to ester).
Vinyl C-2	110.0 - 112.0	(Beta carbon).
Alkyl	14.0 - 32.0	Butyl chain carbons.

B. Infrared Spectroscopy (FT-IR)

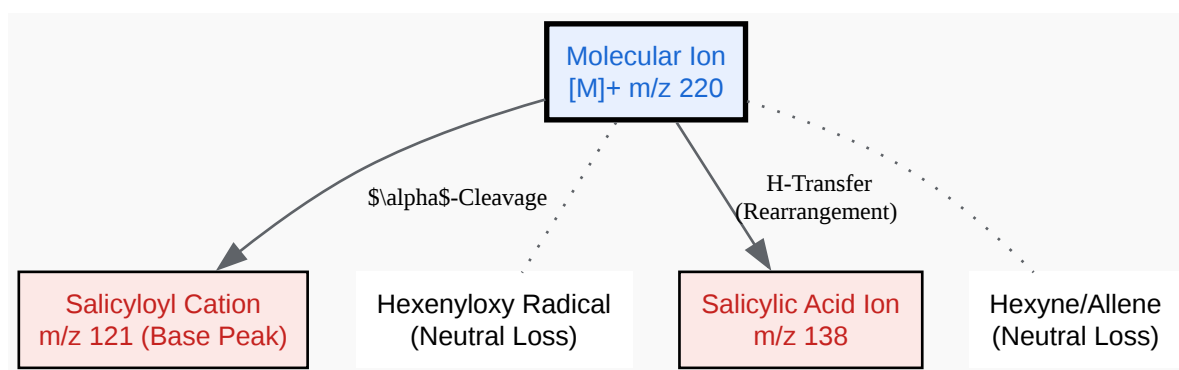
The IR spectrum distinguishes the enol ester from standard salicylates by the presence of the vinyl ether doublet and the shift in carbonyl frequency.

- : 3200 - 3250 cm^{-1} (Broad, weak). Shifted due to strong intramolecular Hydrogen bonding with the ester carbonyl.
- : 1735 - 1750 cm^{-1} . Higher frequency than typical conjugated esters (usually ~ 1720) due to the electron-withdrawing nature of the enol oxygen (vinyl ester effect).
- Vinyl: 1660 - 1675 cm^{-1} . Sharp, distinct from aromatic ring breathing.
- : 1150 - 1250 cm^{-1} . Strong ester stretches.

C. Mass Spectrometry (EI-MS, 70 eV)

Enol esters undergo specific fragmentation pathways. The molecular ion is often visible but weak.

- Molecular Ion (): m/z 220 (Weak).
- Base Peak: m/z 121 (Salicyloyl cation).
 - Mechanism:[1][2][3][4] Cleavage of the ester bond () yields the stable resonance-stabilized cation .
- Secondary Fragment: m/z 138 (Salicylic Acid).
 - Mechanism:[1][2][3][4] McLafferty-like rearrangement involving the transfer of a -hydrogen from the hexenyl chain to the carbonyl oxygen, followed by elimination of a neutral alkyne/allene.
- Ketene Loss: m/z 178 (Loss of is less common here than in acetates, but loss of the hexenyl radical is dominant).



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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of **Hex-1-en-1-yl 2-hydroxybenzoate** via Ruthenium-catalyzed addition.

Reagents:

- Salicylic Acid (1.0 equiv)
- 1-Hexyne (1.2 equiv)
- Catalyst:
(2 mol%)
- Ligand: Tri(2-furyl)phosphine (4 mol%)
- Solvent: Toluene (Anhydrous)
- Base:
(Catalytic amount, optional to suppress polymerization)

Procedure:

- Setup: In a flame-dried Schlenk tube under Argon atmosphere, dissolve Salicylic acid (10 mmol) and 1-Hexyne (12 mmol) in Toluene (20 mL).
- Catalyst Addition: Add the Ruthenium dimer and phosphine ligand. The solution typically turns dark red/brown.
- Reaction: Heat the mixture to 80°C for 12-16 hours. Monitor via TLC (Hexane:EtOAc 8:2). The enol ester moves faster () than the acid ().
- Workup: Cool to room temperature. Filter through a short pad of silica gel to remove the metal catalyst. Wash the pad with diethyl ether.
- Purification: Concentrate the filtrate under reduced pressure. Purify the residue via Flash Column Chromatography on silica gel (neutralized with 1%

to prevent hydrolysis of the enol ester). Elute with Hexane/Ethyl Acetate (95:5).

- Storage: Store at -20°C under Argon. Enol esters are prone to hydrolysis to Salicylic acid and Hexanal upon exposure to moisture.

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